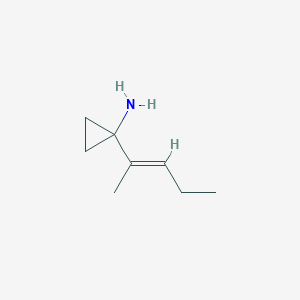

(E)-1-(Pent-2-EN-2-YL)cyclopropanamine

Description

Significance of Cyclopropane (B1198618) Scaffolds in Contemporary Organic Chemistry

Cyclopropane scaffolds are increasingly vital in modern organic chemistry due to their unique structural and electronic properties. The inherent ring strain of the cyclopropane moiety, a three-membered ring, imparts a high degree of p-character to its carbon-carbon bonds, leading to reactivity that can mimic that of a double bond. This feature makes cyclopropanes valuable as reactive intermediates in organic synthesis. acs.org

In medicinal chemistry, the rigid nature of the cyclopropane ring is a significant asset. Incorporating this scaffold into drug candidates can help lock in a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Furthermore, the cyclopropane unit can improve the metabolic stability of a molecule, a crucial factor in drug design, and can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes. nih.gov This has led to the inclusion of cyclopropane rings in a variety of approved drugs and clinical candidates for treating a range of diseases. researchgate.net

Beyond pharmaceuticals, cyclopropane derivatives are also investigated for their potential in agrochemicals and materials science, where their unique reactivity and structural characteristics can be harnessed to develop new products. longdom.org

Overview of Substituted Cyclopropanamine Derivatives in Academic Investigation

Substituted cyclopropanamine derivatives are a prominent class of compounds in academic and industrial research. The combination of the rigid cyclopropane core and the versatile amino group makes these molecules attractive for a wide array of applications. acs.org

In medicinal chemistry, these derivatives are explored as inhibitors of various enzymes. For instance, certain substituted cyclopropylamines have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer, which makes them promising candidates for anticancer therapies. nih.gov The amino group provides a key interaction point with biological targets and a handle for further chemical modification to fine-tune the pharmacological profile.

The synthesis of substituted cyclopropanamines is an active area of research. acs.org Chemists are developing novel and efficient methods to introduce substituents onto the cyclopropane ring with high stereocontrol. These methods include modifications of classical cyclopropanation reactions and the development of new catalytic systems. acs.orgchemrxiv.org The ability to synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the properties of new therapeutic agents.

Research Trajectories and Objectives for (E)-1-(Pent-2-EN-2-YL)cyclopropanamine Studies

Given the lack of specific published research on this compound, its potential research trajectories can be inferred from the broader context of cyclopropanamine chemistry.

Synthetic Exploration: A primary research objective would be the development of efficient and stereoselective synthetic routes to this compound and its analogs. This could involve the application of modern cyclopropanation methods, such as those utilizing transition-metal catalysis or organocatalysis, to control the stereochemistry of the final product. organic-chemistry.org The synthesis would likely start from commercially available precursors and aim for a high-yielding and scalable process.

Medicinal Chemistry Investigations: A significant research trajectory would involve the biological evaluation of this compound and its derivatives. Drawing inspiration from the known activities of other substituted cyclopropylamines, researchers might investigate its potential as an inhibitor of enzymes like monoamine oxidase (MAO) or lysine-specific demethylase (LSD1). longdom.orgnih.gov This would entail in vitro screening against a panel of relevant biological targets, followed by cellular assays to determine its efficacy and mechanism of action. Structure-activity relationship studies would be conducted by synthesizing and testing analogs with modifications to the pentenyl side chain and the cyclopropane ring to optimize biological activity.

Chemical Biology and Probe Development: The unique structure of this compound could be exploited to develop chemical probes to study biological processes. For example, the amine handle could be used to attach reporter tags, such as fluorescent dyes or affinity labels, allowing for the visualization and identification of its cellular targets.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-pent-2-en-2-yl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-4-7(2)8(9)5-6-8/h4H,3,5-6,9H2,1-2H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGBDAYJDJKOAB-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E 1 Pent 2 En 2 Yl Cyclopropanamine and Analogous Cyclopropylamine Architectures

Diastereoselective and Enantioselective Cyclopropanation Strategies

The formation of the cyclopropane (B1198618) ring is the cornerstone of the synthesis. Achieving high levels of diastereoselectivity and enantioselectivity is critical, particularly when constructing chiral centers. Modern organic synthesis employs several powerful strategies to this end, including the use of chiral auxiliaries, transition metal catalysis, ylide-based reactions, and diazo compounds.

Chiral auxiliary-mediated synthesis is a robust strategy for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

A common application involves the derivatization of a precursor, such as a substituted cinnamic acid, with a chiral auxiliary like Oppolzer's sultam. google.com This creates a chiral amide substrate. The subsequent diastereoselective cyclopropanation reaction is guided by the steric influence of the auxiliary, leading to the formation of the cyclopropylamide with high chiral purity. google.com The auxiliary can then be cleaved, often via saponification, to yield the enantiopure cyclopropanecarboxylic acid, a key precursor to the target amine. google.com A novel extension of this concept involves the catalytic formation of the chiral auxiliary itself, which then directs a diastereoselective cyclopropanation or epoxidation, broadening the scope to include highly substituted systems. nih.gov This three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction represents a powerful method for producing enantiopure cyclopropane carboxaldehydes. rsc.org

Table 1: Chiral Auxiliary-Mediated Synthesis Example

| Step | Description | Key Reagent | Outcome |

|---|---|---|---|

| 1 | Derivatization | Oppolzer's Sultam | Chiral amide substrate formation. google.com |

| 2 | Cyclopropanation | Diastereoselective reaction | High chiral purity cyclopropylamide. google.com |

Transition metal catalysis offers a versatile and efficient means of cyclopropanation. nih.gov These reactions often involve the generation of a metal carbene intermediate from a precursor, which then transfers the carbene moiety to an alkene. wikipedia.org A sophisticated approach involves the use of substituted cyclopropenes as precursors for metal-vinyl carbenes. Catalysts such as zinc chloride (ZnCl₂) or dirhodium tetraacetate ([Rh₂(OAc)₄]) can generate these reactive intermediates from cyclopropenes, which subsequently perform cyclopropanation on 1,3-dienes to yield 1,2-divinylcyclopropanes. beilstein-journals.org

The diastereoselectivity of these reactions is highly dependent on the structure of the diene substrate. beilstein-journals.org While cyclic dienes often provide good to complete endo selectivity, acyclic dienes may result in lower cis/trans selectivities. beilstein-journals.org This methodology has also been successfully applied in intramolecular variants and with dienes like furan. beilstein-journals.org Notably, this approach differs from reactions with vinyldiazo compounds, which can preferentially undergo C-H allylic insertions under similar rhodium catalysis. beilstein-journals.org Cobalt-catalyzed reductive cyclopropanations have also emerged as a complementary method to traditional zinc carbenoid chemistry, addressing limitations such as poor steric discrimination and inefficiency with electron-deficient olefins. purdue.edu

Table 2: Research Findings on Transition Metal-Catalyzed Cyclopropanation of Dienes

| Catalyst | Diene Type | Selectivity | Yield | Reference |

|---|---|---|---|---|

| ZnCl₂ | Cyclic (e.g., furan) | Good-to-complete endo selectivity | Reasonable | beilstein-journals.org |

| [Rh₂(OAc)₄] | Cyclic | Good-to-complete endo selectivity | Reasonable | beilstein-journals.org |

| ZnCl₂ | Acyclic | Low cis/trans selectivity | Efficient | beilstein-journals.org |

Ylide-based reactions are a cornerstone of carbon-carbon bond formation and are widely used for synthesizing small rings like cyclopropanes. nih.gov The reaction typically proceeds via a Michael-initiated ring closure, where a stabilized ylide, such as a sulfoxonium ylide, nucleophilically attacks an electron-deficient alkene. researchgate.net This forms a betaine (B1666868) intermediate which subsequently undergoes intramolecular cyclization to furnish the cyclopropane ring. nih.gov

The versatility of this method allows for the synthesis of diversely functionalized cyclopropanes, often with high diastereoselectivity. researchgate.netrsc.org For asymmetric synthesis, catalysis with chiral transition metal complexes has proven effective. For instance, a chiral-at-metal rhodium(III) complex has been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org The use of stable sulfoxonium ylides overcomes a common limitation of other sulfur ylides, which can inactivate metal catalysts. organic-chemistry.org Palladium catalysts have also been employed for the efficient cyclopropanation of norbornene derivatives with sulfoxonium ylides. rsc.org

The use of diazo compounds is a classic and powerful method for cyclopropanation. wikipedia.org These reactions are typically catalyzed by transition metals, with rhodium and copper complexes being common choices. wikipedia.org The reaction proceeds through the formation of a metal carbene intermediate from the diazo compound, which then adds across an alkene double bond to form the cyclopropane ring. wikipedia.orgnih.gov This method is compatible with a wide array of olefins, including those that are electron-rich, neutral, or electron-poor. wikipedia.org

For asymmetric synthesis, catalysts bearing chiral ligands are employed. Metalloporphyrins, particularly those of cobalt and iron, have emerged as highly efficient catalysts for asymmetric cyclopropanation reactions. nih.govorganic-chemistry.org For example, cobalt(II) complexes with chiral porphyrin ligands can catalyze the cyclopropanation of various olefins with succinimidyl diazoacetate, producing cyclopropane succinimidyl esters in high yields and with excellent diastereo- and enantioselectivity. organic-chemistry.org These products are versatile building blocks for chiral cyclopropyl (B3062369) carboxamides. organic-chemistry.org Biocatalysis using engineered enzymes, such as modified cytochrome P450, also represents a modern approach for highly stereoselective cyclopropanation with diazo compounds. nih.govnih.gov

Table 3: Performance of Chiral Cobalt-Porphyrin Catalysts in Asymmetric Cyclopropanation

| Catalyst | Substrate | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| [Co(P1)] | Various Olefins | High | Excellent | Excellent | organic-chemistry.org |

Amination and Cyclopropanamine Ring Functionalization

Following the construction of the cyclopropane core, the introduction of the amine group is the final key step in synthesizing cyclopropanamines. This transformation must be conducted under conditions that preserve the stereochemistry established during cyclopropanation.

The Curtius rearrangement is a broadly useful and reliable method for converting a carboxylic acid into a primary amine. nih.govresearchgate.net This transformation is particularly well-suited for the synthesis of cyclopropylamines from cyclopropanecarboxylic acid precursors. The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). organic-chemistry.org Upon thermal or photochemical induction, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form an isocyanate intermediate. nih.govwikipedia.org

A critical feature of the Curtius rearrangement is that the migration of the alkyl group (in this case, the cyclopropyl group) occurs with complete retention of its configuration. wikipedia.org This ensures that the stereochemical integrity of the cyclopropane ring is maintained throughout the amination process. The resulting isocyanate is a stable intermediate that can be readily hydrolyzed, typically under acidic or basic conditions, to yield the target primary amine via an unstable carbamic acid derivative. organic-chemistry.orgwikipedia.org This method has been successfully applied in the commercial synthesis of substituted cyclopropanamine derivatives, highlighting its robustness and utility. google.com

Table 4: Key Chemical Intermediates in the Curtius Rearrangement

| Compound Name | Formula/Structure | Role |

|---|---|---|

| Cyclopropanecarboxylic Acid | C₃H₅-COOH | Starting Material |

| Cyclopropanoyl Azide | C₃H₅-CON₃ | Acyl Azide Intermediate |

| Cyclopropyl Isocyanate | C₃H₅-NCO | Rearrangement Product |

Post-Cyclopropanation Functionalization via Cross-Coupling and Other Transformations

Following the initial construction of the cyclopropane ring, subsequent functionalization is a powerful strategy for creating diverse molecular architectures. Cross-coupling reactions, in particular, have emerged as a key tool for forging new carbon-carbon and carbon-nitrogen bonds on the cyclopropylamine (B47189) scaffold.

One of the most significant advancements in this area is the nickel-catalyzed reductive cross-coupling of cyclopropylamine derivatives. acs.orgnih.govresearchgate.net This methodology allows for the direct arylation of the cyclopropylamine core. Typically, the primary amine is protected, often as an N-hydroxyphthalimide (NHP) ester, which can be prepared in a single step from the corresponding carboxylic acid. acs.orgnih.govresearchgate.net These stable NHP esters then serve as effective coupling partners for a wide range of (hetero)aryl halides. acs.orgnih.govresearchgate.net The reactions often proceed under mild conditions, at room temperature or 0 °C, and demonstrate excellent functional group tolerance, which is a significant advantage for complex molecule synthesis. acs.org For instance, various aryl iodides and bromides, including those with sensitive functional groups like esters and pyridines, have been successfully coupled. acs.org

Scope of Nickel-Catalyzed Arylation of Cyclopropylamine Derivatives

This table demonstrates the effectiveness of nickel catalysis in the arylation of protected cyclopropylamines. acs.orgnih.govresearchgate.net

| Aryl Halide Partner | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|

| 4-Iodoanisole | Ni(acac)₂ / dtbbpy, Zn, TMSCl | 85 | acs.org |

| 3-Bromopyridine | Ni(acac)₂ / dtbbpy, Zn, TMSCl | 78 | acs.org |

| Methyl 4-iodobenzoate | Ni(acac)₂ / dtbbpy, Zn, TMSCl | 91 | acs.org |

| 2-Bromo-6-methoxynaphthalene | Ni(acac)₂ / dtbbpy, Zn, TMSCl | 88 | acs.org |

Beyond C-C bond formation, methods for C-N bond formation are also critical. Nickel catalysis has also proven effective for the N-arylation of cyclopropylamine itself with various (hetero)aryl (pseudo)halides at room temperature. researchgate.net This approach circumvents the need for pre-protection of the amine. By employing specialized bisphosphine ligands, a broad scope of electrophiles, including chlorides, bromides, and triflates of pyridines, quinolines, and benzothiazoles, can be coupled successfully under mild conditions. researchgate.net

Other transformations include ring-opening reactions of vinylcyclopropanes, which can be initiated by transition-metal catalysts to form larger ring systems like cyclopentenes. acs.orgrsc.orgsemanticscholar.orgrsc.org While not a direct functionalization of the amine, these reactions highlight the synthetic utility of the vinylcyclopropane (B126155) moiety present in the target molecule. Additionally, photoredox-catalyzed [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins offer a pathway to highly substituted cyclopentanes. acs.org

Sustainable Approaches in the Synthesis of Cyclopropanamine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. In the context of cyclopropanamine synthesis, several sustainable strategies are being explored.

A significant development is the use of earth-abundant and less toxic metals as catalysts. Iron, for example, has emerged as a promising alternative to more expensive and toxic noble metals like rhodium and palladium for cyclopropanation reactions. chemistryworld.comrsc.org Iron-catalyzed cyclopropanation can be achieved using in situ generated diazo compounds from N-nosylhydrazones under mild conditions. rsc.org This method is user-friendly and avoids the isolation of potentially explosive diazo intermediates. Furthermore, non-heme iron and 2-oxoglutarate (Fe/2OG) dependent enzymes have been shown to catalyze cyclopropanation and aziridination reactions, offering a biocatalytic route to these strained rings. nih.gov

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents another sustainable approach. A mechanochemical Simmons-Smith cyclopropanation has been developed, which minimizes or even eliminates the need for bulk solvents. rsc.org This solvent-free or liquid-assisted grinding (LAG) method can be highly efficient and has been shown to be scalable. rsc.org

Sustainable Approaches to Cyclopropanation

This table highlights various green chemistry approaches applicable to the synthesis of cyclopropanamine derivatives.

| Method | Catalyst/Reagent | Key Sustainability Feature | Reference |

|---|---|---|---|

| Iron-Catalyzed Cyclopropanation | FeCl₃ | Use of an earth-abundant, low-toxicity metal catalyst. chemistryworld.comrsc.org | chemistryworld.comrsc.org |

| Enzymatic Cyclopropanation | Fe/2OG dependent enzymes | Biocatalysis under mild, aqueous conditions. nih.gov | nih.gov |

| Mechanochemical Simmons-Smith | Zn(0), CH₂I₂ (ball milling) | Reduced solvent usage, energy efficiency. rsc.org | rsc.org |

| Kulinkovich-Szymoniak Reaction | Ti(Oi-Pr)₄, EtMgBr | High atom economy, direct synthesis from nitriles. organic-chemistry.orgsynarchive.comorganic-chemistry.org | organic-chemistry.orgsynarchive.comorganic-chemistry.org |

Moreover, the direct synthesis of primary cyclopropylamines from nitriles using the Kulinkovich-Szymoniak reaction is inherently more atom-economical than multi-step sequences that might involve protection/deprotection or functional group interconversions like the Curtius rearrangement. organic-chemistry.orgnih.govacs.org This reaction utilizes a titanium alkoxide and a Grignard reagent to directly convert the nitrile group into the desired primary amine on the cyclopropane ring. organic-chemistry.orgacs.org

Process Development and Optimization for Research-Scale Production

Transitioning a synthetic route from a small-scale discovery setting to a reliable research-scale (gram-scale or larger) production presents numerous challenges. chemrxiv.org Process development focuses on creating a safe, robust, and reproducible manufacturing process. chemrxiv.org For a molecule like (E)-1-(pent-2-en-2-yl)cyclopropanamine, this involves optimizing the chosen synthetic route, such as the Kulinkovich-Szymoniak reaction, and ensuring its scalability.

A key aspect of process development is the careful selection and optimization of reaction parameters. For instance, in the synthesis of a related (1-cyclopropyl)cyclopropylamine, it was observed that the yield of a key carboxylation step decreased on a larger scale due to longer reaction times, which allowed for side reactions. nih.govbeilstein-journals.org Optimization might involve adjusting reagent addition rates, temperature control, and work-up procedures to minimize by-product formation. nih.gov In another example, the optimization of a cyclopropanation reaction of eugenol (B1671780) using Response Surface Methodology (RSM) allowed for the determination of optimal reaction time and solvent ratios to maximize yield. iiste.org

Common Parameters for Optimization in Cyclopropanation Reactions

This table outlines critical parameters for the optimization of research-scale cyclopropylamine synthesis.

| Parameter | Objective of Optimization | Potential Impact | Example Reference |

|---|---|---|---|

| Reagent Stoichiometry | Maximize yield, minimize cost and waste | In the Kulinkovich reaction, excess Grignard reagent can lead to side products. organic-chemistry.org | organic-chemistry.org |

| Temperature | Control reaction rate, selectivity, and safety | Lower temperatures (-70 °C) improved yields in a modified Kulinkovich synthesis. acs.org | acs.org |

| Reaction Time | Ensure complete conversion, minimize degradation | Longer reaction times led to lower yields in a large-scale Grignard reaction. nih.gov | nih.gov |

| Solvent | Improve solubility, reaction rate, and facilitate work-up | Mechanochemical methods drastically reduce solvent use. rsc.org | rsc.org |

| Catalyst Loading | Balance reaction efficiency with cost | Sub-stoichiometric amounts of titanium reagents can decrease yields in the Kulinkovich-de Meijere reaction. organic-chemistry.org | organic-chemistry.org |

Safety is another paramount concern during scale-up. chemrxiv.org Reactions involving highly reactive reagents like Grignard reagents or potentially unstable intermediates require careful thermal management and inert atmosphere control. The choice of work-up procedure is also critical. For instance, the Curtius degradation, an alternative route to cyclopropylamines, involves an azide intermediate, which requires careful handling. nih.govbeilstein-journals.org The final purification step, whether crystallization of a salt (like a hydrochloride) or chromatography, must also be robust and scalable to provide material of consistent quality. nih.govresearchgate.net Ultimately, a successful research-scale process delivers the target compound in the desired quantity and purity, reliably and safely. researchgate.netorganic-chemistry.org

Mechanistic Investigations and Reactivity Profiling of E 1 Pent 2 En 2 Yl Cyclopropanamine

Exploration of Ring-Opening and Rearrangement Mechanisms in Cyclopropanamine Systems

The high ring strain of the cyclopropane (B1198618) ring, estimated to be over 100 kJ/mol, provides a significant thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net In cyclopropanamine systems, these reactions can be initiated through various mechanisms, including oxidation, thermal activation, or catalysis.

One of the most prominent pathways for the ring-opening of cyclopropylamines involves single-electron transfer (SET) oxidation of the nitrogen atom to form a nitrogen radical cation. nih.gov This intermediate is highly susceptible to rapid and irreversible cleavage of one of the adjacent C-C bonds of the cyclopropane ring, relieving ring strain and forming a distonic radical cation. This process has been utilized to probe amine oxidation in biological contexts and has found increasing use in organic synthesis. nih.gov Traditional methods to achieve this often required harsh conditions, such as UV light with a photosensitizer or strong chemical oxidants. nih.gov However, modern methods, particularly visible-light photoredox catalysis, have enabled these reactions under much milder conditions. nih.govresearchgate.net

Beyond radical-mediated pathways, cyclopropanes bearing electron-accepting groups can act as potent σ-electrophiles, undergoing polar reactions with nucleophiles. nih.gov For a molecule like (E)-1-(pent-2-en-2-yl)cyclopropanamine, the amine group acts as an electron donor, which can influence the regioselectivity of nucleophilic attack if the ring is further substituted with an acceptor group. Ring-opening hydroarylation of monosubstituted cyclopropanes has been achieved using Brønsted acid catalysis in hexafluoroisopropanol (HFIP), proceeding through an SN1-type mechanism for electron-rich arylcyclopropanes. rsc.org

Rearrangements are also a key feature of cyclopropane chemistry. The vinylcyclopropane (B126155) rearrangement, a classic ring expansion that converts a vinylcyclopropane to a cyclopentene, is a well-documented process that can proceed through either a concerted pericyclic or a stepwise diradical mechanism, with activation energies around 50 kcal/mol. wikipedia.org While the target molecule is not a vinylcyclopropane, the unsaturation in the pentenyl group could participate in similar rearrangement cascades following the initial ring-opening. Other synthetically useful rearrangements, such as the Beckmann rearrangement which converts oximes to amides, illustrate the general principles of migratory aptitude and stereospecificity that are fundamental to understanding potential transformations of derivatives of the target compound. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Table 1: Selected Methods for Cyclopropane Ring-Opening

| Method | Conditions | Intermediate/Mechanism | Reference |

|---|---|---|---|

| Oxidation | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Nitrogen radical cation | nih.gov |

| Photoredox Catalysis | Ru(bpz)₃₂, visible light | Nitrogen radical cation | nih.gov |

| Thermolysis | High temperature | Diradical | researchgate.netwikipedia.org |

| Acid Catalysis | Brønsted acid, HFIP | Carbocation (SN1-type) | rsc.org |

| Nucleophilic Attack | Thiophenolates in DMSO | SN2-type | nih.gov |

Analysis of Stereochemical Outcomes and Regioselectivity in Chemical Transformations

The stereochemical and regiochemical outcomes of reactions involving cyclopropanamines are intricately linked to the reaction mechanism. In transformations proceeding through a cyclopropylamine (B47189) radical cation, the stereochemical information at the carbon atom bearing substituents on the ring can often be preserved in the final product. nih.gov

A notable example is the highly diastereoselective [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins. acs.org These reactions proceed through a nitrogen-centered radical, which undergoes ring-opening and subsequent intermolecular addition to the olefin. The resulting carbon-centered radical is then reduced to an anion before a final 5-exo cyclization. This pathway allows for the construction of trans-substituted cyclopentanes with high diastereoselectivity. acs.org The regioselectivity in such cycloadditions is also excellent, particularly with respect to the olefin partner. nih.gov

In polar, non-catalytic ring-opening reactions of electrophilic cyclopropanes with nucleophiles like thiophenolates, the attack is often highly regioselective. For 1-acceptor-2-donor-substituted cyclopropanes, the polarization of the C1–C2 bond directs the nucleophilic attack to the C2 position. researchgate.net For a compound like this compound, while the amine itself is a donor, its influence on regioselectivity would be highly dependent on the presence and nature of other substituents on the cyclopropane ring and the reaction conditions employed.

The principle of anti-periplanar alignment is crucial in many rearrangements. In the Beckmann rearrangement, for instance, the group that migrates is the one situated anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org This stereospecificity dictates the structure of the resulting amide. While not a direct reaction of the parent amine, this principle would apply to transformations of oxime derivatives of ketones derived from the target molecule, highlighting the importance of stereoelectronic control in determining reaction outcomes.

Photoredox Catalysis and Visible-Light-Mediated Reactions Involving Cyclopropylamine Derivatives

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, offering mild and selective methods to generate reactive intermediates. nih.govresearchgate.net Cyclopropylamines are excellent substrates for these transformations, as they can be easily oxidized by common photoexcited catalysts, such as ruthenium and iridium polypyridyl complexes. nih.gov This oxidation generates a cyclopropylamine radical cation, which, as previously discussed, readily undergoes ring-opening.

This strategy has been successfully applied to intermolecular [3+2] cycloadditions between cyclopropylamines and various olefins to synthesize substituted cyclopentylamines. nih.govnih.gov The reaction is initiated by the photocatalyst absorbing visible light and reaching an excited state, which is a potent oxidant. This excited catalyst then oxidizes the cyclopropylamine, triggering the ring-opening and subsequent cycloaddition cascade. Organic photocatalysts have also been employed effectively in these cycloadditions. acs.orgnih.gov

Furthermore, cyclopropylamines can form electron-donor-acceptor (EDA) complexes with electron-deficient alkenes. rsc.org These EDA complexes can be activated directly by visible light, even without a dedicated photocatalyst, to initiate a multi-component reaction in environmentally benign solvents like water. rsc.org This approach represents a highly green and atom-economical synthetic strategy.

Recent advances have also demonstrated the cooperative use of photoredox catalysis with other catalytic systems. For example, a dual photoredox and cobalt-catalyzed ring-opening and dehydrogenative functionalization of cyclopropylamides has been developed to synthesize allylic N,O-acyl-acetal derivatives. nih.gov

Table 2: Examples of Photoredox-Catalyzed Reactions of Cyclopropylamine Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Ru(bpz)₃₂ / Visible Light | Cyclopropylamines, Alkenes | Substituted Pyrrolidines | nih.gov |

| [3+2] Cycloaddition | QXPT-NPh (Organic Photocatalyst) / Visible Light | Arylcyclopropylamines, Olefins | Cyclopentylamines | nih.gov |

| [3+2] Cycloaddition | Organic Photocatalyst / Visible Light | N-Sulfonyl Cyclopropylamines, Olefins | trans-Cyclopentanes | acs.org |

| Bromonitroalkylation/Cyclization | Iridium Photocatalyst | Styrenes, Bromonitromethane | Nitrocyclopropanes | rsc.org |

| Dehydrogenative Functionalization | Iridium Photocatalyst / Cobalt Catalyst | Cyclopropylamides, Alcohols | Allylic N,O-acyl-acetals | nih.gov |

Electronic and Steric Influences on the Reactivity of Substituted Cyclopropanamines

The reactivity of cyclopropanamines is profoundly influenced by both electronic and steric factors. The substituents on the cyclopropane ring and on the amine nitrogen can modulate the molecule's stability, the ease of ring-opening, and the selectivity of subsequent reactions.

Electronic effects are critical in both polar and radical-mediated reactions. In studies of 2-aryl-2-fluorocyclopropylamines, it was found that electron-withdrawing para-substituents on the aryl ring increased the potency of inhibition for monoamine oxidase A (MAO A), while having little effect on MAO B inhibition. nih.gov In kinetic studies of the ring-opening of electrophilic cyclopropanes by nucleophiles, the introduction of aryl substituents at the C2 position was found to increase reactivity compared to unsubstituted analogues. nih.govresearchgate.net Systematic variation of the electronic properties of these aryl groups led to parabolic Hammett plots, suggesting a change in mechanism or the transition state structure across the series. nih.gov This indicates that both electron-donating and electron-withdrawing groups can accelerate the reaction, albeit through different stabilizing interactions in the transition state.

Kinetic and Thermodynamic Considerations in Cyclopropanamine Reactions

Kinetic and thermodynamic studies are essential for elucidating the mechanisms of cyclopropanamine reactions. The primary thermodynamic driver for many reactions is the relief of the substantial ring strain inherent to the three-membered ring. nih.govresearchgate.net

Kinetic studies on the ring-opening of electrophilic cyclopropanes by thiophenolates in DMSO have been conducted using spectrophotometry to determine second-order rate constants. nih.gov Such studies allow for the quantitative assessment of reactivity and the construction of linear free-energy relationships, like Hammett plots, which probe the influence of electronic substituent effects on the transition state. nih.govresearchgate.net

Detailed mechanistic investigations of acid-catalyzed cleavage of phenylcyclopropanone acetals have used activation parameters (ΔH‡ and ΔS‡) and deuterium (B1214612) solvent isotope effects to distinguish between different pathways. marquette.edu For example, a large negative entropy of activation and a solvent isotope effect (kH₃O⁺/kD₃O⁺) greater than 1 are consistent with a bimolecular A-SE2 mechanism involving a rate-determining protonation of the cyclopropane ring. marquette.edu Conversely, a positive entropy of activation and an isotope effect less than 1 would suggest a unimolecular A-1 mechanism proceeding through a pre-equilibrium protonation followed by rate-limiting ring-opening. marquette.edu

Modern techniques like Reaction Progress Kinetic Analysis (RPKA) provide powerful tools for rapidly acquiring kinetic data and uncovering complex mechanistic details, such as catalyst deactivation or the involvement of multiple catalytic cycles. youtube.com Applying such methods to the reactions of this compound would provide invaluable insight into its reactivity profile, helping to distinguish between proposed mechanistic pathways, such as concerted versus stepwise processes in potential rearrangements. wikipedia.org

Table 3: Kinetic Parameters for Selected Cyclopropane Reactions

| Reaction | System | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Mechanism | Reference |

|---|---|---|---|---|---|

| Acid Cleavage | 2-phenyl-4,7-dioxaspiro(2.4)heptane | 17.6 kcal/mol | -10.4 eu | A-SE2 | marquette.edu |

| Acid Cleavage (High Acidity) | 1,1-dimethoxy-2-phenylcyclopropane | 25.0 kcal/mol | +11.5 eu | A-1 | marquette.edu |

| Thermal Rearrangement | Vinylcyclopropane | ~50 kcal/mol (Activation Energy) | N/A | Concerted/Diradical | wikipedia.org |

Structural Elucidation and Advanced Spectroscopic Characterization of E 1 Pent 2 En 2 Yl Cyclopropanamine

Comprehensive NMR Spectroscopic Analysis for Configurational and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For (E)-1-(Pent-2-EN-2-YL)cyclopropanamine, both ¹H and ¹³C NMR spectroscopy would provide critical information for assigning the configuration and conformation of the molecule.

A detailed ¹H NMR analysis would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the pentenyl chain, and the amine group. The chemical shifts and coupling constants of the vinylic proton and the protons of the adjacent ethyl group would be crucial in confirming the E-configuration of the double bond. Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the cyclopropyl and pentenyl moieties relative to each other.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the sp² hybridized carbons of the C=C double bond would be characteristic of their electronic environment and substitution pattern. The upfield signals corresponding to the cyclopropyl ring carbons are a hallmark of this strained ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ (on C=C) | 1.6 - 1.8 | s | - |

| CH₂ (ethyl) | 2.0 - 2.2 | q | ~7.5 |

| CH₃ (ethyl) | 0.9 - 1.1 | t | ~7.5 |

| Vinylic H | 5.3 - 5.5 | t | ~7.0 |

| Cyclopropyl CH₂ | 0.4 - 0.8 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (quaternary, on cyclopropane) | 40 - 50 |

| CH₂ (cyclopropane) | 10 - 20 |

| C (sp², substituted) | 135 - 145 |

| CH (sp²) | 120 - 130 |

| CH₃ (on C=C) | 10 - 15 |

| CH₂ (ethyl) | 20 - 30 |

X-ray Crystallographic Analysis for Determination of Absolute Configuration and Solid-State Architecture

The crystal structure would reveal the conformation of the pentenyl chain and its orientation relative to the cyclopropylamine (B47189) moiety. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the supramolecular architecture of the compound in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for confirming the elemental composition of a molecule with high precision. For this compound, HRMS would be used to determine its exact mass, which should correspond to the calculated value for C8H15N. nih.gov

In addition to confirming the molecular formula, the mass spectrum would reveal characteristic fragmentation patterns upon ionization. The fragmentation of the molecular ion could involve cleavage of the cyclopropyl ring, loss of the amine group, or fragmentation of the pentenyl side chain. Analysis of these fragment ions provides valuable structural information that corroborates the data obtained from NMR and X-ray crystallography.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 126.1283 | 126.1285 |

| [M-NH₂]⁺ | 109.1123 | 109.1121 |

Computational and Theoretical Studies of E 1 Pent 2 En 2 Yl Cyclopropanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a novel compound like (E)-1-(pent-2-en-2-yl)cyclopropanamine, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Researchers would typically employ a functional, such as B3LYP, combined with a basis set like 6-31G* to perform geometry optimization and calculate electronic properties. Key parameters derived from these calculations provide insights into the molecule's stability, reactivity, and spectroscopic signatures.

Furthermore, DFT calculations are crucial for studying reaction energetics. For instance, the energy of protonation at the amine group could be calculated to predict the compound's basicity (pKa). Similarly, the energetics of potential metabolic pathways, such as oxidation or N-dealkylation, could be explored to anticipate its biotransformation.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound, typically performed in a solvent box (e.g., water) to mimic physiological conditions, would reveal its conformational flexibility.

The unsaturated pentenyl group and the cyclopropane (B1198618) ring introduce specific conformational constraints. MD simulations would explore the rotational freedom around the single bonds, particularly the bond connecting the cyclopropane ring to the pentenyl moiety. Analysis of the simulation trajectory would identify the most populated conformational states and the energy barriers between them. This is critical for understanding how the molecule might adapt its shape to bind to a biological target.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the compound in the presence of a target protein, one could observe the dynamics of binding, the stability of the resulting complex, and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern molecular recognition.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Cyclopropanamine Libraries

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com While no specific QSAR studies on this compound exist, one could be developed as part of a larger library of cyclopropanamine analogs.

The process would involve:

Synthesizing a library of related cyclopropanamine derivatives with variations in the substituents on the cyclopropane ring and the alkenyl chain.

Measuring the biological activity of each compound against a specific target (e.g., an enzyme or receptor).

Calculating molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Developing a mathematical model using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a correlation between the descriptors and the activity.

A hypothetical QSAR model for a cyclopropanamine library might look like:

log(1/IC50) = a(LogP) + b(Dipole Moment) - c*(Molecular Volume) + d

Where a, b, c, and d are coefficients determined by the regression analysis. Such a model would be invaluable for predicting the activity of new, unsynthesized cyclopropanamine derivatives and for guiding the design of more potent compounds. Studies on related structures like 2-phenylcyclopropylmethylamine (PCPMA) derivatives have successfully used 3D-QSAR methods to identify key steric and electrostatic features that influence receptor binding. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions, including the synthesis of complex molecules like this compound. One common method for synthesizing cyclopropanes is through the reaction of an alkene with a carbene or carbenoid species. masterorganicchemistry.comic.ac.ukorganicchemistrytutor.com

For instance, a plausible synthesis could involve the reaction of an appropriate pentenylidene species with a cyclopropanating agent. DFT calculations can be used to model this reaction pathway. Researchers would calculate the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The geometry of the transition state provides critical information about the bond-forming and bond-breaking processes. For example, in a Simmons-Smith type reaction, calculations would detail the interaction of the alkene's double bond with the zinc-carbenoid species. ic.ac.uk This understanding of the reaction mechanism at a molecular level is essential for optimizing reaction conditions to improve yield and selectivity. Quantum chemical studies on similar reactions, such as the synthesis of pyrrolidinedione derivatives, have successfully mapped out multi-step reaction pathways, identifying intermediates and the highest energy barriers. rsc.org

Advanced Applications of E 1 Pent 2 En 2 Yl Cyclopropanamine in Organic Synthesis and Chemical Biology Research

Utility as a Versatile Synthetic Intermediate and Molecular Building Block in Complex Chemical Syntheses

The unique structural features of (E)-1-(pent-2-en-2-yl)cyclopropanamine, namely the strained cyclopropane (B1198618) ring, the primary amine, and the internal double bond, suggest its potential as a highly versatile building block in the synthesis of complex molecules. The primary amine serves as a nucleophile or can be readily converted into a wide array of other functional groups. The cyclopropane ring can participate in various ring-opening reactions, driven by the release of ring strain, to introduce stereochemically rich fragments into a target molecule.

The presence of the pentenyl group offers additional handles for chemical modification, such as through olefin metathesis, hydroboration-oxidation, or epoxidation, further expanding its synthetic utility. In the context of complex synthesis, this compound could serve as a key intermediate for the construction of conformationally restricted analogues of bioactive molecules, where the cyclopropane unit mimics or replaces other cyclic or acyclic systems. nih.gov

Hypothetical Transformation of this compound:

| Starting Material | Reagents and Conditions | Potential Product Class |

| This compound | 1. Acyl chloride, Et3N; 2. Ring-opening catalyst | Substituted pyrrolidines or piperidines |

| This compound | 1. Boc-anhydride; 2. Grubbs catalyst, diene partner | Macrocyclic compounds |

| This compound | Oxidizing agent (e.g., m-CPBA) | Epoxy-cyclopropanamine derivatives |

This table is illustrative and represents potential synthetic pathways that could be explored.

Role in the Construction of Diverse Organic Molecular Scaffolds

The inherent reactivity of this compound makes it a promising candidate for the development of novel molecular scaffolds. The cyclopropylamine (B47189) moiety is a key feature in many bioactive compounds and can be used to generate spirocyclic and fused-ring systems. For instance, the intramolecular cyclization of derivatives of this compound could lead to the formation of novel polycyclic frameworks.

Investigational Probes for Enzyme Activity and Mechanistic Enzymology Studies

Cyclopropylamines are known to act as mechanism-based inhibitors or probes for certain enzymes, particularly those that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor, such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). nih.gov The strained ring of the cyclopropylamine can undergo oxidative ring-opening upon interaction with the FAD cofactor in the enzyme's active site, leading to the formation of a covalent adduct and irreversible inhibition.

While no studies have specifically used this compound for this purpose, its structure suggests it could be a valuable tool in this area. The pentenyl substituent could be modified to include reporter tags, such as fluorophores or biotin, to create investigational probes for identifying and characterizing new enzymes. nih.gov Such probes would be instrumental in mechanistic enzymology studies to elucidate enzyme function and screen for novel inhibitors.

Potential Enzyme Targets for Probes Derived from this compound:

| Enzyme Class | Rationale for Investigation |

| Monoamine Oxidases (MAO-A, MAO-B) | The cyclopropylamine core is a known inhibitor scaffold. |

| Lysine-Specific Demethylase 1 (LSD1) | Structural similarity to known LSD1 inhibitors based on the trans-2-phenylcyclopropylamine scaffold. nih.govresearchgate.netresearchgate.net |

| Other FAD-dependent oxidases | The reactivity of the cyclopropylamine could be harnessed to probe the active sites of other, less-studied FAD-dependent enzymes. |

This table presents potential enzyme targets based on the known pharmacology of the cyclopropylamine functional group.

Design and Synthesis of Novel Ligand Architectures for Organometallic Complexes

The primary amine in this compound can serve as a coordination site for transition metals, making it a building block for novel ligand architectures. The synthesis of Schiff base ligands through condensation with aldehydes or ketones is a straightforward approach to generate bidentate or multidentate ligands. The resulting organometallic complexes could find applications in catalysis, materials science, or as therapeutic agents.

The presence of the alkene functionality in the pentenyl side chain offers an additional point of coordination or a site for further functionalization of the ligand framework. The unique steric and electronic properties of the cyclopropyl (B3062369) group would also influence the coordination geometry and reactivity of the resulting metal complexes.

Development of New Reaction Methodologies Leveraging Cyclopropanamine Reactivity

The development of new synthetic methods is a cornerstone of organic chemistry. The unique reactivity of this compound could be exploited to develop novel chemical transformations. For example, transition metal-catalyzed ring-opening reactions of this compound could provide access to a variety of acyclic or heterocyclic products with high stereocontrol.

Furthermore, the combination of the amine and the alkene in a single molecule allows for the exploration of tandem reactions, where a single set of reagents triggers a cascade of bond-forming events. The development of such efficient and atom-economical reactions is a major goal in modern synthetic chemistry. nih.gov Recent developments in stereoselective reactions of related small rings like those involving sulfoxonium ylides highlight the ongoing interest in such chemistries. nih.gov

Structure-Activity Relationship (SAR) Investigations within Families of Cyclopropanamine Derivatives

While no specific SAR studies on this compound have been published, the principles of SAR can be hypothetically applied. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers could elucidate the key structural features required for a desired biological effect.

For example, if this compound were to be investigated as an enzyme inhibitor, modifications could include altering the length and substitution pattern of the pentenyl chain, substituting the cyclopropane ring with other small rings, or derivatizing the primary amine. The data from such studies would be invaluable for the rational design of more potent and selective therapeutic agents. The design and synthesis of novel ligands based on a deep understanding of SAR is a common strategy in drug discovery. nih.gov

Hypothetical SAR Table for Derivatives of this compound as LSD1 Inhibitors:

| Compound | R1 Group (Modification of Pentenyl Chain) | R2 Group (Substitution on Cyclopropane) | Hypothetical IC50 (nM) |

| 1 (Parent) | -(CH2)2CH3 | H | >10,000 |

| 2a | -Phenyl | H | 5,200 |

| 2b | -p-Fluorophenyl | H | 1,800 |

| 3a | -(CH2)2CH3 | -CH3 (cis) | >10,000 |

| 3b | -(CH2)2CH3 | -CH3 (trans) | 8,500 |

This table is a hypothetical representation of data that would be generated in an SAR study. The values are not based on experimental results.

Future Directions and Emerging Research Avenues for E 1 Pent 2 En 2 Yl Cyclopropanamine

Exploration of Novel Catalytic Strategies for Asymmetric Synthesis

The development of efficient and stereoselective synthetic routes to chiral amines is a cornerstone of modern medicinal and materials chemistry. For (E)-1-(Pent-2-EN-2-YL)cyclopropanamine, which possesses a stereogenic center, the exploration of novel catalytic strategies for its asymmetric synthesis is a critical and logical first step in its chemical development.

Future research should focus on the design and application of chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium, iridium) or organocatalysts, to achieve high enantioselectivity in the synthesis of this compound. Investigating diastereoselective approaches, potentially utilizing substrate control or chiral auxiliaries, could also provide valuable pathways to enantiomerically pure forms of the compound. A deeper understanding of the reaction mechanisms through computational and experimental studies will be paramount in optimizing these synthetic strategies.

Integration into High-Throughput Methodologies for Chemical Discovery

High-throughput screening (HTS) has revolutionized the process of drug discovery and materials science by enabling the rapid screening of large compound libraries. Integrating this compound into HTS campaigns represents a significant opportunity to uncover novel biological activities or material properties.

To facilitate this, the development of a robust and scalable synthesis of the compound and its analogues is essential. This would enable the creation of a focused library of related structures for screening. These libraries could then be tested in a variety of high-throughput assays, including biochemical assays to identify potential enzyme inhibitors or receptor modulators, and cell-based assays to assess effects on cellular pathways. The data generated from these screens could rapidly identify "hits" for further optimization.

Potential in Advanced Materials Science Applications

The unique structural features of this compound, including its cyclopropyl (B3062369) ring and vinyl group, suggest potential applications in advanced materials science. The strained cyclopropane (B1198618) ring can impart interesting electronic and conformational properties, while the vinyl group offers a handle for polymerization or surface modification.

Future research in this area could explore the incorporation of this compound as a monomer in polymerization reactions to create novel polymers with unique thermal, mechanical, or optical properties. Furthermore, its ability to be functionalized could be exploited for the development of new cross-linking agents, coatings, or as a component in the synthesis of functional organic materials for electronics or photonics.

Development of Bio-conjugation Strategies and Chemical Probes

Chemical probes are indispensable tools for elucidating biological processes. The amine and vinyl functionalities of this compound provide opportunities for the development of bio-conjugation strategies, allowing it to be attached to biomolecules or reporter tags.

Research efforts should be directed towards developing efficient and selective methods for conjugating this molecule to proteins, nucleic acids, or lipids. This could involve standard amine-reactive chemistries or leveraging the reactivity of the vinyl group. Once conjugated, these molecules could serve as chemical probes to study biological systems, for example, by incorporating a fluorescent dye or a photo-affinity label to identify binding partners or track the molecule's localization within a cell.

In-depth Mechanistic Enzymology and Target Validation Studies for Related Chemical Entities

Should initial high-throughput screening reveal biological activity for this compound or its derivatives, in-depth mechanistic enzymology and target validation studies will be crucial next steps. Understanding how a molecule exerts its biological effect at a molecular level is fundamental to its development as a therapeutic or research tool.

Future investigations would involve identifying the specific protein target(s) of the active compounds. This can be achieved through techniques such as affinity chromatography, proteomics, or genetic approaches. Once a target is identified, detailed enzymatic assays would be necessary to characterize the mechanism of action, such as determining if the compound is a competitive, non-competitive, or uncompetitive inhibitor. These studies are vital for validating the target and for guiding the rational design of more potent and selective analogues.

Q & A

Basic: What are the established synthetic routes for (E)-1-(Pent-2-en-2-yl)cyclopropanamine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis typically involves cyclopropanation of allylic amines or functionalization of pre-formed cyclopropane rings. Key steps include:

- Allylic Amination : Use of cesium carbonate as a base in anhydrous DME to facilitate nucleophilic substitution, ensuring retention of the (E)-configuration in pent-2-en-2-yl groups .

- Cyclopropane Ring Formation : Transition-metal-catalyzed [2+1] cycloaddition or strain-driven ring-opening reactions, where solvent polarity and temperature control stereoselectivity .

- Purification : Column chromatography with phosphate-buffered silica improves yield (e.g., 63–66% in gram-scale syntheses) while minimizing racemization .

Advanced: How can SHELX software resolve crystallographic data contradictions in structural determinations of cyclopropanamine derivatives?

Methodological Answer:

SHELXL refines crystal structures by:

- Twinned Data Handling : Using HKLF 5 format for twinned datasets to model overlapping reflections, critical for strained cyclopropane rings prone to disorder .

- Constraints/Restraints : Applying geometric restraints (e.g., C-C bond lengths in cyclopropane ≈ 1.54 Å) to stabilize refinement when thermal motion obscures atomic positions .

- Validation Tools : Analyzing R-factor discrepancies between SHELXL outputs and experimental data to identify misassigned chiral centers or hydrogen-bonding networks .

Basic: What safety protocols are recommended when handling cyclopropanamine derivatives in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., during DME solvent evaporation) .

- Personal Protective Equipment (PPE) : Nitrile gloves and chemical safety goggles to avoid skin/eye contact with amines, which may cause irritation .

- Waste Disposal : Neutralize acidic byproducts before disposal via certified hazardous waste services to comply with regional regulations .

Advanced: What methodologies evaluate the anticancer potential of this compound derivatives, and how are structure-activity relationships (SARs) validated?

Methodological Answer:

- In Vitro Assays : High-throughput screening against cancer cell lines (e.g., NCI-60 panel) with IC₅₀ calculations to assess potency. Dose-response curves differentiate cytotoxic vs. cytostatic effects .

- SAR Validation :

- Substituent Modulation : Compare analogs (e.g., fluorinated vs. methoxy groups) to quantify electronic effects on target binding .

- Crystallographic Docking : Use SHELX-refined structures to model interactions with oncogenic proteins (e.g., kinase domains), validating steric/electronic contributions to activity .

Basic: Which spectroscopic techniques are critical for characterizing the purity and configuration of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign (E)-configuration via vicinal coupling constants (J = 12–16 Hz for trans alkenes) and cyclopropane ring protons (δ ≈ 1.0–1.5 ppm) .

- NOESY : Confirm spatial proximity of cyclopropane protons to adjacent substituents .

- IR Spectroscopy : Detect amine N-H stretches (ν ≈ 3300–3500 cm⁻¹) and cyclopropane ring vibrations (ν ≈ 1000–1100 cm⁻¹) .

Advanced: How can computational models predict the reactivity of cyclopropanamine derivatives in complex reaction environments?

Methodological Answer:

- DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) using Gaussian or ORCA software. Compare activation energies of (E) vs. (Z) isomers to predict selectivity .

- Molecular Dynamics (MD) : Simulate solvation effects in DME or THF to optimize reaction conditions for stereoretentive syntheses .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict yields and byproducts for novel cyclopropanamine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.